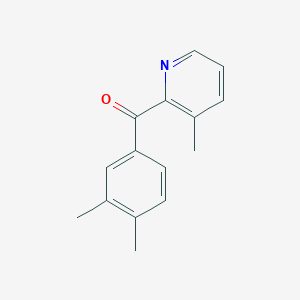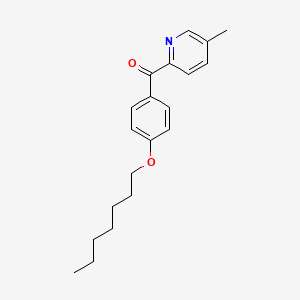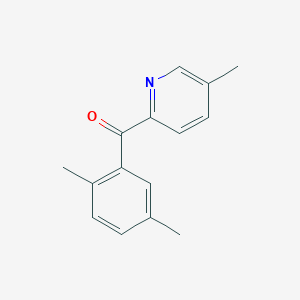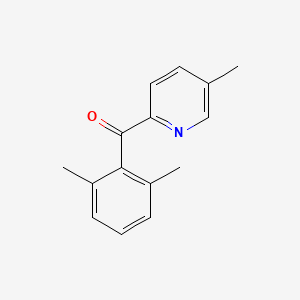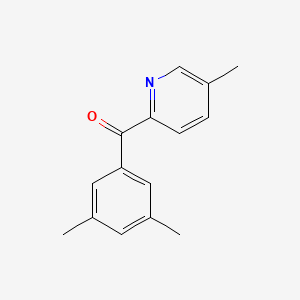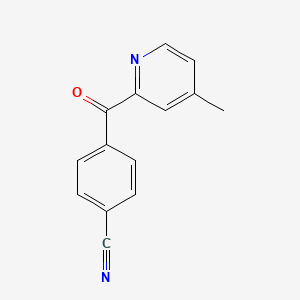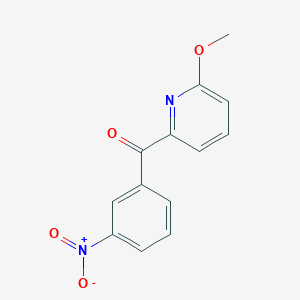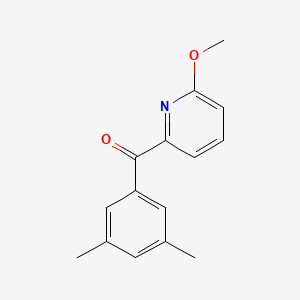
2-(3,5-二甲基苯甲酰)-6-甲氧基吡啶
描述
The compound “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 2-position and a methoxy group at the 6-position of the pyridine ring. The benzoyl group is further substituted with two methyl groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would consist of a pyridine ring with a benzoyl group attached at the 2-position and a methoxy group at the 6-position. The benzoyl group would have two methyl substituents at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would likely be similar to those of other pyridine derivatives. Pyridines can undergo electrophilic substitution reactions and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would depend on its molecular structure. As a pyridine derivative, it would likely be a polar compound and could potentially form hydrogen bonds .科学研究应用
1. 骨质疏松症治疗中的应用
与2-(3,5-二甲基苯甲酰)-6-甲氧基吡啶相关的化合物的一个应用是用于治疗骨质疏松症。包含甲氧基吡啶组分的化合物3(S)-(6-甲氧基吡啶-3-基)-3-[2-氧代-3-[3-(5,6,7,8-四氢-1,8-萘啶-2-基)丙基]咪唑啉-1-基]丙酸6被发现是α(v)β(3)受体的有效拮抗剂。这种受体在骨转换中很重要,因此该化合物在骨转换的体内模型中表现出了治疗骨质疏松症的潜力(Hutchinson et al., 2003)。
2. 化学选择性去甲基化
涉及甲氧基吡啶衍生物的另一个研究领域,与2-(3,5-二甲基苯甲酰)-6-甲氧基吡啶密切相关,是化学选择性去甲基化。这个在合成化学中很重要的过程是通过4-甲氧基吡啶衍生物进行的实验。该方法在合成抗溃疡药物代谢物方面表现出了有效性,表明其在制药应用中的潜力(Makino et al., 2019)。
3. 抗肿瘤应用
与2-(3,5-二甲基苯甲酰)-6-甲氧基吡啶相关的化合物已被研究其抗肿瘤性能。例如,合成一系列带有芳基取代基的2-甲氧基吡啶-3-碳腈衍生物显示出对各种癌细胞系的有希望的抗增殖效果。这表明这些化合物在癌症治疗中可能有应用潜力(Al‐Refai等,2019)。
4. 腐蚀抑制
吡啶衍生物,包括甲氧基吡啶衍生物,已被研究作为腐蚀抑制剂,特别是对于酸性环境中的低碳钢。这些化合物的吸附和抑制效果在工业化学领域中很重要,展示了它们在生物医药应用之外的实用性(Ansari et al., 2015)。
作用机制
Target of Action
The primary target of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine, also known as Methoxyfenozide, is the ecdysone receptor in insect larvae . This receptor is specific for 20-hydroxyecdysone, a hormone that normally regulates the moulting process in insects .
Mode of Action
Methoxyfenozide interacts with its target by binding to the ecdysone receptor. This binding rapidly induces a premature moulting process in target pests . The affinity for the lepidopteran ecdysone receptor complex is significantly higher than other diacylhydrazines . As a result, the larvae cannot shed the old cuticle, feeding is prevented, and the larvae die by starvation .
Biochemical Pathways
The compound affects the moulting process in insects, which is a critical part of their growth and development . By inducing premature moulting, Methoxyfenozide disrupts the normal life cycle of the insects, leading to their death .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and a low volatility . It is also mentioned that Methoxyfenozide is largely expressed through ingestion of treated plant tissue, though some contact activity has been noted .
Result of Action
The primary result of Methoxyfenozide’s action is the death of the target insect larvae due to starvation . This occurs because the larvae are unable to shed their old cuticle and continue feeding . The compound is highly specific to lepidopteran species .
Action Environment
Methoxyfenozide is used in various environments to control pests, including leafy vegetables, fresh herbs, lettuce, salads, herbs, brassicas, cotton, pome fruit, grapes, sweetcorn, maize, peppers, and aubergines . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the rate of crop growth and the duration of the infestation . It is also noted that Methoxyfenozide provides up to 2 weeks of residual activity against targets such as beet armyworms .
生化分析
Biochemical Properties
2-(3,5-Dimethylbenzoyl)-6-methoxypyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the activity of enzymes and proteins, either by inhibiting or activating their functions. For instance, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells .
Cellular Effects
The effects of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine affects cellular metabolism by altering the flux of metabolites through various metabolic pathways. These changes can impact cell proliferation, differentiation, and apoptosis, making the compound a valuable tool for studying cellular functions .
Molecular Mechanism
At the molecular level, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activities. This binding can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine may undergo degradation, leading to the formation of breakdown products that can have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular functions, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Studies in animal models have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand the metabolic fate of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine in different biological contexts .
Transport and Distribution
Within cells and tissues, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall bioactivity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects. For example, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
(3,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZGZXDUYLGBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=NC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217211 | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-18-1 | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





